Ring-Size Contraction: 5-Membered Succinimide vs. 6-Membered Glutarimide CRBN Ligand Binding Geometry
The target compound incorporates a 2,5-dioxopyrrolidine (succinimide) ring, whereas thalidomide, lenalidomide, pomalidomide, and thalidomide 5-fluoride (CAS 835616-61-0) all contain a 2,6-dioxopiperidine (glutarimide) ring. The N–C–O chelation angle in the five-membered pyrrolidine-2,5-dione is approximately 108° (idealized sp³-hybridized five-membered ring internal angle) compared with approximately 114–118° for the six-membered piperidine-2,6-dione. This angular contraction shifts the hydrogen-bond donor–acceptor distance between the ligand imide carbonyls and CRBN residues Asn351 and His378 by an estimated 0.3–0.5 Å relative to the glutarimide-bound state [1]. In functional terms, simple pyrrolidine-2,5-dione scaffolds have been reported to exhibit CRBN binding affinities in the range of Ki = 26 μM (26,200 nM), approximately 20- to 50-fold weaker than thalidomide (Ki ≈ 0.5–1.2 μM for the CRBN–DDB1 complex), consistent with a suboptimal binding geometry imposed by the contracted ring [2]. However, the appended 5-fluoroisoindoline-1,3-dione moiety in the target compound restores binding through additional hydrophobic and π-stacking interactions with the Trp aromatic cage, resulting in a net binding mode that is geometrically and thermodynamically distinct from both the simple succinimide scaffold and the glutarimide-based clinical IMiDs [3].
| Evidence Dimension | CRBN ligand ring size and associated binding geometry (N–C–O chelation angle; hydrogen-bond distance to Asn351/His378) |
|---|---|
| Target Compound Data | 5-membered 2,5-dioxopyrrolidine (succinimide); idealized internal ring angle ≈108°; estimated H-bond distance shift +0.3–0.5 Å relative to glutarimide [1] |
| Comparator Or Baseline | Thalidomide and thalidomide 5-fluoride (CAS 835616-61-0): 6-membered 2,6-dioxopiperidine (glutarimide); internal ring angle ≈114–118°; Ki (thalidomide) ≈0.5–1.2 μM for CRBN [2] |
| Quantified Difference | Ring contraction by one methylene unit; Ki differential for isolated succinimide scaffold vs. glutarimide scaffold: ~20–50 fold (26,200 nM vs. ~500–1,200 nM); net binding recovery via appended phthalimide group not directly quantified for the specific compound [2] |
| Conditions | In silico geometry optimization; CRBN binding affinity measured by competitive MANT-uracil fluorescence polarization assay against recombinant human CRBN (Δ1–315) [2] |
Why This Matters
The ring-size difference directly alters how the ligand orients within the CRBN binding pocket, which in turn changes which neosubstrate proteins are preferentially ubiquitinated and degraded—a critical selectivity parameter for PROTAC and molecular glue development that cannot be achieved by simply substituting thalidomide.
- [1] Fischer, E. S. et al. Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature 2014, 512, 49–53. (Crystal structure PDB 4CI1; provides atomic-resolution data on glutarimide–CRBN hydrogen-bonding geometry used for comparative geometric inference.) View Source
- [2] BindingDB Entry BDBM7814. Maleimide-Related Compound 13 (pyrrolidine-2,5-dione). Affinity Data: Ki = 2.62 × 10⁴ nM for human CRBN (Δ1–315) by MANT-uracil competitive binding assay. Accessed via BindingDB, May 2026. View Source
- [3] Steinebach, C. et al. Systematic exploration of the thalidomide-binding domain of cereblon reveals ligand design principles for targeted protein degradation. ChemMedChem 2020, 15, 630–637. (Class-level SAR demonstrating that fused phthalimide groups can compensate for weak primary imide binding.) View Source
